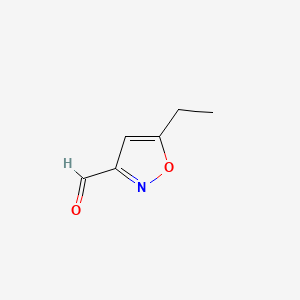

5-Ethylisoxazole-3-carboxaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-ethyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6-3-5(4-8)7-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIUQQRFQZZTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368365-43-8 | |

| Record name | 5-ethyl-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 5 Ethylisoxazole 3 Carboxaldehyde

Reactivity of the Aldehyde Functionality in Isoxazole (B147169) Carboxaldehydes

The aldehyde group in isoxazole carboxaldehydes is a key site for a variety of chemical transformations, including nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions and Subsequent Derivatization

The polarized carbon-oxygen double bond of the aldehyde group in 5-Ethylisoxazole-3-carboxaldehyde makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. allrounder.ailibretexts.org This fundamental reactivity allows for the synthesis of a wide array of derivatives.

Nucleophilic addition reactions involve the attack of an electron-rich species (the nucleophile) on the carbonyl carbon. allrounder.ailibretexts.org This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgunizin.org The reactivity of aldehydes in these reactions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orgunizin.org

A common example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents or organolithium compounds. These reactions are typically irreversible and result in the formation of secondary alcohols. masterorganicchemistry.com The addition of cyanide ion (from a source like HCN) to the aldehyde would produce a cyanohydrin, a versatile intermediate for further synthetic transformations. allrounder.ai

The stereochemical outcome of nucleophilic addition is significant. If the substituents adjacent to the carbonyl group are different, the reaction creates a new chiral center. The nucleophile can attack from either face of the trigonal planar carbonyl group, potentially leading to a mixture of enantiomers. libretexts.org

The following table summarizes typical nucleophilic addition reactions applicable to this compound:

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Ethylmagnesium bromide (EtMgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Alcohol | Ethanol (EtOH) in the presence of acid | Acetal |

Redox Chemistry: Controlled Oxidation and Reduction Pathways

The aldehyde functionality of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.

Oxidation:

Controlled oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-ethylisoxazole-3-carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent): Another powerful oxidizing agent for this purpose.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test.

Fehling's solution (Cu²⁺ in tartrate solution): Another mild oxidizing agent where the formation of a red precipitate of copper(I) oxide indicates a positive reaction.

Reduction:

The reduction of the aldehyde group produces the corresponding primary alcohol, (5-ethylisoxazol-3-yl)methanol. This can be achieved using various reducing agents:

Sodium borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that readily reduces aldehydes to primary alcohols.

Catalytic hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

The table below provides a summary of redox reactions for this compound:

| Reaction Type | Reagent Example | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 5-Ethylisoxazole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-Ethylisoxazol-3-yl)methanol |

Condensation and Imine/Hydrazone Formation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, particularly primary amines and their derivatives, to form imines (Schiff bases) and related compounds. evitachem.com These reactions are crucial for the synthesis of a diverse range of heterocyclic and non-heterocyclic structures.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. khanacademy.org Similarly, reactions with hydrazines and hydroxylamine (B1172632) lead to the formation of hydrazones and oximes, respectively.

These condensation reactions are often catalyzed by acids or bases. For instance, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.

The formation of hydrazones is a key step in the Wolff-Kishner reduction, a method for converting aldehydes and ketones to alkanes. The reaction of this compound with tosylhydrazide can produce a tosylhydrazone, which can be further utilized in various synthetic transformations. nih.gov

The table below illustrates some common condensation reactions:

| Reactant | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Hydroxylamine (H₂NOH) | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone |

Transformations Involving the Isoxazole Heterocycle

The isoxazole ring in this compound, while aromatic, exhibits its own characteristic reactivity, including susceptibility to both electrophilic and nucleophilic attack under specific conditions.

Electrophilic Aromatic Substitution (SEAr) on the Isoxazole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. dalalinstitute.compressbooks.pub In the case of the isoxazole ring, the presence of the heteroatoms and the substituent influences the regioselectivity of the reaction. The isoxazole ring is generally considered electron-deficient, which can make SEAr reactions more challenging compared to benzene (B151609). However, under appropriate conditions, substitution can occur.

The general mechanism for SEAr involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The electrophile is the nitronium ion (NO₂⁺).

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are typically catalyzed by Lewis acids.

The directing effect of the existing substituents on the isoxazole ring (the ethyl group and the aldehyde group) will determine the position of the incoming electrophile. The aldehyde group is a deactivating, meta-directing group in benzene chemistry. libretexts.org However, the electronic properties of the isoxazole ring itself will also play a crucial role in determining the outcome of the substitution.

Nucleophilic Substitution Reactions on the Isoxazole Ring

While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient heterocyclic rings like isoxazole, particularly when a good leaving group is present at a suitable position. ksu.edu.sa

The mechanism of SNAr typically involves the attack of a nucleophile on the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. For SNAr to proceed, the ring must be activated by electron-withdrawing groups, and a suitable leaving group (such as a halide) must be present.

In the context of this compound, a nucleophilic substitution reaction would likely require prior modification of the ring, for example, by introducing a halogen atom that can then be displaced by a nucleophile. The position of the substitution would be influenced by the activating/deactivating effects of the existing substituents.

It is important to note that the reactivity of the isoxazole ring can also involve ring-opening reactions under certain conditions, such as treatment with strong bases. researchgate.net These transformations can lead to the formation of different heterocyclic or acyclic compounds.

Metal-Catalyzed Cross-Coupling Reactions at Isoxazole Ring Positions

The isoxazole ring, while aromatic, exhibits distinct reactivity at its various positions. The presence of the aldehyde group at the C3 position and the ethyl group at the C5 position influences the electronic properties and steric accessibility of the ring's C-H bonds. Metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of such heterocyclic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nrochemistry.com While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar isoxazole derivatives, such as ethyl isoxazole-3-carboxylate. researchgate.net

Palladium-catalyzed reactions are particularly prominent in this context. mdpi-res.com The general mechanism for these cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. d-nb.infonih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, this would likely involve the pre-functionalization of the isoxazole ring with a halide (e.g., at the C4 position) to serve as the electrophile. The coupling partner would be an aryl or vinyl boronic acid. The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to the isoxazole-halide bond. libretexts.org This is followed by transmetalation with the boronic acid, facilitated by a base, and subsequent reductive elimination to yield the arylated or vinylated isoxazole product. libretexts.org Research on related N-alkyl-3,7-dibromophenoxazine has shown successful conversion to the corresponding boronic ester, which can then undergo Suzuki coupling. scirp.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. mdpi.combeilstein-journals.org For this compound, a halogenated derivative would react with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org The reaction can be used to introduce alkenyl substituents onto the isoxazole core. Studies on other heterocyclic systems have shown that various substituted aryl bromides, including those with aldehyde groups, can successfully undergo Heck coupling with styrene. researchgate.net Mechanocatalytic approaches using palladium milling balls have also been developed for Heck couplings under elevated temperatures. rsc.org

Sonogashira Coupling: This coupling method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper species. nih.gov For this compound, this would allow for the introduction of alkynyl groups. The process involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the catalyst to the halogenated isoxazole. nrochemistry.com The development of copper-free Sonogashira protocols aims to suppress the undesirable side reaction of alkyne dimerization. thalesnano.com

The table below summarizes the key aspects of these potential cross-coupling reactions for functionalizing the this compound core, based on established methodologies for related compounds.

| Coupling Reaction | Typical Reagents | Catalyst System | Potential Product |

| Suzuki-Miyaura | Halogenated Isoxazole, Aryl/Vinyl Boronic Acid, Base | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted Isoxazole |

| Heck | Halogenated Isoxazole, Alkene, Base | Pd(0) or Pd(II) complex | Alkenyl-substituted Isoxazole |

| Sonogashira | Halogenated Isoxazole, Terminal Alkyne, Base | Pd(0) complex, Cu(I) salt (co-catalyst) | Alkynyl-substituted Isoxazole |

This table is generated based on general principles of cross-coupling reactions and studies on analogous heterocyclic compounds.

Ring-Opening and Rearrangement Pathways of the Isoxazole Core

The isoxazole ring, despite its aromatic character, is susceptible to ring-opening and rearrangement reactions under specific conditions, often triggered by bases, acids, or reducing agents. These transformations can lead to the formation of diverse acyclic or alternative heterocyclic structures.

One significant pathway involves base-catalyzed rearrangement. For instance, studies on 3,4-diaryl-5-carboxamido-isoxazoline N-oxides have shown that treatment with a base like DBU in anhydrous acetonitrile (B52724) leads to their rearrangement into the corresponding 3,4-diaryl-isoxazole-5-carboxamides. researchgate.net The proposed mechanism involves deprotonation followed by an electrocyclic ring opening to a ketoamide intermediate, which then cyclizes to form the isoxazole. researchgate.net However, in a surprising turn of reactivity, the analogous 3,4-diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides, under basic conditions, yielded 5-hydroxy-1,2-oxazin-6-ones instead of the expected isoxazole esters. researchgate.net This highlights the subtle influence of substituents on the reaction outcome.

Another documented rearrangement is the transformation of 3-aryltetrahydrobenzisoxazoles into 2-aryltetrahydrobenzoxazoles under basic conditions, demonstrating a skeletal reorganization from an isoxazole to an oxazole (B20620) core. researchgate.net Furthermore, the Curtius rearrangement has been successfully applied to an ethyl isoxazole-3-carboxylate derivative, converting the ester function at the C3 position into an amino group via an isocyanate intermediate. bath.ac.uk

Reductive ring-opening is also a known pathway for isoxazoles, which can serve as precursors to various functionalized compounds like γ-amino alcohols or β-hydroxy ketones.

The table below outlines some of the observed ring-opening and rearrangement reactions in isoxazole systems that could be relevant to this compound.

| Reaction Type | Reagents/Conditions | Intermediate/Key Step | Product Type | Reference |

| Base-Catalyzed Rearrangement | DBU, MeCN | Electrocyclic ring-opening to ketoamide | Isomeric Isoxazole | researchgate.net |

| Base-Catalyzed Rearrangement | Ethanolic NaOH | Ring-opening/Recyclization | 1,2-Oxazin-6-one | researchgate.net |

| Skeletal Rearrangement | Base | N-O bond cleavage, recyclization | Oxazole derivative | researchgate.net |

| Curtius Rearrangement | DPPA, Et₃N, then t-BuOH | Isocyanate formation | 3-Amino-isoxazole derivative | bath.ac.uk |

This table summarizes findings from related isoxazole compounds to illustrate potential transformation pathways.

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Detailed mechanistic and kinetic studies specifically on this compound are limited in the available literature. However, the general mechanisms of the reactions it undergoes are well-established from broader studies in organic chemistry.

In the case of the Sonogashira reaction, process development studies on related industrial syntheses have highlighted the critical role of catalyst loading (both palladium and copper) and temperature on reaction conversion and impurity profiles. sci-hub.se Catalyst poisoning, potentially due to residual oxygen, can halt the reaction, underscoring the need for inert atmospheric conditions. sci-hub.se The formation of impurities is often temperature-dependent, requiring careful optimization of reaction parameters. sci-hub.se

Mechanistic studies of isoxazole ring rearrangements often involve computational and spectroscopic methods to identify key intermediates. For the base-catalyzed rearrangement of isoxazoline (B3343090) N-oxides to isoxazoles, the identification of the intermediate α-keto amides provided crucial evidence for the proposed ring-opening and cyclization mechanism. researchgate.net The stereochemistry of the starting material and the nature of the substituents can dramatically influence which mechanistic pathway is favored, as seen in the divergent reactivity of carboxamido- versus ethoxycarbonyl-substituted isoxazoline N-oxides. researchgate.net

The table below provides a generalized overview of the mechanistic steps for key transformations involving the isoxazole core.

| Reaction | Initiation Step | Key Intermediate | Termination Step |

| Suzuki-Miyaura Coupling | Oxidative Addition of Pd(0) to R-X | Aryl-Pd(II)-X complex | Reductive Elimination |

| Heck Coupling | Oxidative Addition of Pd(0) to R-X | π-allyl palladium intermediate | β-Hydride Elimination |

| Sonogashira Coupling | Oxidative Addition of Pd(0) to R-X | Alkynyl-Pd(II)-X complex | Reductive Elimination |

| Base-Catalyzed Rearrangement | Deprotonation | Acyclic ketoamide anion | Recyclization |

This table presents a simplified, general mechanistic framework for the discussed reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethylisoxazole 3 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, including 5-Ethylisoxazole-3-carboxaldehyde. fluorochem.co.uk It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that reveal the connectivity of atoms within a molecule. fluorochem.co.uk

¹H NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aldehyde proton, the isoxazole (B147169) ring proton, and the protons of the ethyl group. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the isoxazole ring and the aldehyde group. oregonstate.edu For instance, the aldehyde proton would appear significantly downfield (at a higher ppm value) due to the deshielding effect of the adjacent carbonyl group. oregonstate.edu The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern due to spin-spin coupling.

¹³C NMR: This method provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the aldehyde group would be highly deshielded and appear at a high chemical shift value. The carbons of the isoxazole ring would have characteristic shifts, and the two carbons of the ethyl group would also be distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH O | ~9.5-10.5 | ~180-190 |

| Isoxazole CH | ~6.0-7.0 | ~100-115 |

| Ethyl CH ₂ | ~2.5-3.0 (quartet) | ~20-30 |

| Ethyl CH ₃ | ~1.2-1.5 (triplet) | ~10-15 |

| Isoxazole C-O | - | ~160-170 |

| Isoxazole C-N | - | ~150-160 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the known proton assignments.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and molecular formula of a compound. bldpharm.com High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the deduction of the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation might involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), or cleavage of the isoxazole ring. The analysis of these fragment ions helps to confirm the presence of specific functional groups and their arrangement within the molecule. uni-regensburg.de

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result |

| Molecular Ion (M⁺) | m/z = 125.0477 (for C₆H₇NO₂) |

| Key Fragment Ions | m/z = 96 (M - CHO)⁺, m/z = 97 (M - C₂H₄)⁺, m/z = 69 (C₃H₃NO)⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. msu.edu In the IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. pressbooks.pub The C-H stretching of the aldehyde group may show a characteristic pair of bands around 2720 and 2820 cm⁻¹. pressbooks.pub Other significant peaks would include C=N stretching of the isoxazole ring and C-H stretching of the ethyl group. rsc.orgpressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. ramanfestconf.com It is particularly sensitive to non-polar bonds and can provide information about the skeletal vibrations of the isoxazole ring. rsc.org The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. aps.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700-1720 (Strong) | 1700-1720 (Weak) |

| Aldehyde C-H | Stretch | ~2720 & ~2820 (Medium) | ~2720 & ~2820 (Medium) |

| Isoxazole C=N | Stretch | ~1600-1650 (Medium) | ~1600-1650 (Strong) |

| Ethyl C-H | Stretch | ~2850-2960 (Medium-Strong) | ~2850-2960 (Medium-Strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring, being a conjugated system, is expected to absorb UV light. The presence of the aldehyde group in conjugation with the ring will likely shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to an unsubstituted isoxazole. This technique can be used to study the electronic structure and conjugation within the molecule. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com This technique requires a single crystal of the compound. wikipedia.org By diffracting X-rays, the crystal provides a detailed electron density map from which the precise positions of all atoms in the molecule can be determined. libretexts.org This allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the crystal lattice, providing an unambiguous confirmation of the molecular structure. libretexts.org For this compound, X-ray crystallography would definitively confirm the planarity of the isoxazole ring and the relative orientation of the ethyl and aldehyde substituents. mdpi.com

Chromatographic Separation and Purity Assessment Techniques for this compound and its Derivatives

The rigorous assessment of purity and the effective separation of this compound from reaction mixtures and potential impurities are paramount in its synthesis and application. Chromatographic techniques are central to achieving the high levels of purity required for spectroscopic analysis and subsequent use in synthetic pathways. The choice of a specific chromatographic method depends on the scale of the separation, the polarity of the compound and its derivatives, and the desired level of resolution. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for the analysis and purification of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable and widely used method. merckmillipore.comlearnaboutpharma.com This technique utilizes a non-polar stationary phase and a polar mobile phase.

Stationary Phase: The most common stationary phase for the analysis of small heterocyclic molecules is a C18-bonded silica (B1680970) gel. learnaboutpharma.comhalocolumns.com These columns provide excellent hydrophobic interaction capabilities, which are ideal for retaining and separating a wide range of organic molecules. The choice between narrow-pore and wide-pore C18 columns depends on the molecular weight of the analytes, with narrow-pore columns being optimal for small molecules like this compound. learnaboutpharma.com

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. merckmillipore.com The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the organic solvent to water, thereby controlling the retention time of the analyte. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. For this compound, a gradient starting with a higher proportion of water and gradually increasing the concentration of acetonitrile is a common strategy. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution, especially for compounds with basic nitrogen atoms.

Detection: Ultraviolet (UV) detection is the most common method for analyzing aromatic and conjugated compounds like this compound. The isoxazole ring and the aldehyde group contribute to the chromophore, allowing for sensitive detection at a specific wavelength, typically around 254 nm or a wavelength of maximum absorbance determined by a UV scan.

A typical HPLC method for the purity assessment of this compound is summarized in the following table:

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 125.13 g/mol , is sufficiently volatile for GC analysis. This method is particularly useful for assessing the purity of the compound and for detecting volatile impurities that may not be easily observed by HPLC. When coupled with a mass spectrometer (GC-MS), it provides an unequivocal identification of the compound and its byproducts based on their mass-to-charge ratio and fragmentation patterns. nih.govrsc.orgrsc.org

Column: A common and effective column for the analysis of a wide range of organic compounds, including heterocyclic molecules, is a capillary column with a (5%-Phenyl)-methylpolysiloxane stationary phase, such as an HP-5ms. bgb-info.comnews-medical.netrsc.orggcms.cznih.gov These columns offer excellent inertness and low bleed, which are crucial for sensitive MS detection.

Carrier Gas and Temperature Program: Helium is the most common carrier gas. A temperature program, where the column temperature is gradually increased, is used to elute compounds with different boiling points. A typical program would start at a lower temperature to separate volatile components and then ramp up to a higher temperature to elute the main compound and any less volatile impurities.

Detection: A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range. However, for definitive identification, a Mass Spectrometer (MS) is the detector of choice. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a fingerprint for the compound.

A plausible set of GC-MS conditions for the analysis of this compound is detailed below:

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. cpp.eduumass.edujove.com It is an essential tool in the synthesis of this compound for quickly assessing reaction completion and for optimizing the solvent system for column chromatography purification. nih.govnih.govijbpas.com

Stationary Phase: The most common stationary phase for TLC is silica gel, a polar adsorbent, coated on a solid support such as glass, aluminum, or plastic. hawach.commds-usa.com The polar nature of silica gel allows for the separation of compounds based on their polarity.

Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate by capillary action. The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. researchgate.netscholarsresearchlibrary.com The ratio of these solvents is adjusted to achieve a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.5 for optimal separation.

Visualization: Since this compound is a conjugated system, it can often be visualized under UV light (at 254 nm), where it will appear as a dark spot on a fluorescent background. umass.edulibretexts.org Additionally, various chemical stains can be used for visualization. Anisaldehyde or permanganate (B83412) stains are often effective for aldehydes and other functional groups. libretexts.org

An example of a TLC system for analyzing this compound is presented in the table below:

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Potassium permanganate stain | |

| Expected Rf | ~0.4 |

Computational Chemistry and Theoretical Investigations of 5 Ethylisoxazole 3 Carboxaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the electronic structure of molecules, providing insights that complement experimental findings. lsu.eduarxiv.org These methods, rooted in the principles of quantum mechanics, are used to determine a molecule's properties and reactivity. uwo.ca For 5-Ethylisoxazole-3-carboxaldehyde, such calculations can elucidate the arrangement of electrons and nuclei, predict its behavior in chemical reactions, and explain its physical properties.

Molecular geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. lsu.edu This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For this compound, the isoxazole (B147169) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the ethyl group attached at the C5 position and the carboxaldehyde group at the C3 position. The orientation of these groups relative to the isoxazole ring can lead to different conformers with varying energies. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the most stable conformer by comparing the relative energies of these different spatial arrangements. While specific optimized geometrical parameters for this molecule are not publicly available, a table of expected values can be derived from standard bond lengths and angles for similar heterocyclic aldehydes.

Table 1: Predicted Geometrical Parameters for this compound

This table presents illustrative values based on standard bond lengths and angles. Actual values would be determined via specific quantum chemical calculations.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~ 1.21 Å | |

| C-C (ring) | ~ 1.39 - 1.45 Å | |

| C-N (ring) | ~ 1.33 Å | |

| O-N (ring) | ~ 1.42 Å | |

| C-H (aldehyde) | ~ 1.10 Å | |

| C-C (ethyl) | ~ 1.53 Å | |

| **Bond Angles (°) ** | ||

| O=C-H | ~ 124° | |

| C-C-N (ring) | ~ 105° - 112° | |

| C-O-N (ring) | ~ 109° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org For this compound, the conjugated system encompassing the isoxazole ring and the carboxaldehyde group dictates the nature of the FMOs. The HOMO is expected to be distributed primarily over the electron-rich isoxazole ring, while the electron-withdrawing nature of the carbonyl group will cause the LUMO to be localized mainly on the carboxaldehyde moiety. researchgate.net This separation of FMOs is characteristic of many donor-acceptor systems. researchgate.net

Table 2: Conceptual Frontier Molecular Orbitals of this compound

| Orbital | Description | Predicted Localization | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the isoxazole ring and ethyl group | Site of electrophilic attack; electron donation |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the carboxaldehyde group (C=O) | Site of nucleophilic attack; electron acceptance |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate | Determines chemical reactivity and electronic transitions |

The distribution of electron density within a molecule is rarely uniform. Computational methods can calculate the partial charges on each atom and generate a molecular electrostatic potential (MEP) map. bhu.ac.in The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red, correspond to areas with a high electron density and are susceptible to electrophilic attack. For this compound, these would be located around the electronegative oxygen and nitrogen atoms of the isoxazole ring and, most prominently, the oxygen of the carbonyl group. Regions of positive potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. youtube.com These are expected around the hydrogen atoms, particularly the acidic proton of the aldehyde group. youtube.comtntech.edu

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including vibrational (IR) and electronic (UV-Vis) spectra. uwo.ca These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, the presence of the conjugated π-system is expected to give rise to π→π* transitions, which would be observable in the UV-Vis spectrum. researchgate.net Similarly, calculations of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum, which correspond to specific bond stretching and bending modes within the molecule.

Table 3: Computationally Accessible Spectroscopic Data

| Spectroscopic Method | Predicted Information | Relevant Structural Features |

| Infrared (IR) Spectroscopy | Vibrational frequencies, intensities | C=O stretch, C=N stretch, C-H bends, ring vibrations |

| UV-Visible Spectroscopy | Electronic transition energies (λmax) | π→π* and n→π* transitions in the conjugated system |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C) | Electronic environment of each unique proton and carbon atom |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aps.orgplos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, folding processes, and interactions with other molecules like solvents or receptors. nih.gov

For a relatively flexible molecule like this compound, MD simulations can be employed to explore its conformational space. This involves simulating the molecule's dynamic behavior to identify the most populated (lowest energy) conformations and the energy barriers between them. Such simulations would track the rotation of the ethyl and carboxaldehyde substituents relative to the isoxazole ring, providing insight into the molecule's flexibility and the average structure in solution.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction proceeds at a molecular level is crucial for controlling its outcome. Reaction pathway modeling uses computational methods to map the potential energy surface that connects reactants to products. nih.gov A key goal of this modeling is to locate the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to occur. e3s-conferences.orgchemrxiv.org

For this compound, this type of analysis could be applied to various reactions. For instance, modeling the nucleophilic addition to the aldehyde group would involve calculating the energy profile as a nucleophile approaches the carbonyl carbon, identifying the transition state structure, and determining the activation energy. This information is critical for predicting reaction rates and understanding stereochemical outcomes. harvard.edu While specific studies on this molecule are not available, the methodology is well-established for elucidating reaction mechanisms. e3s-conferences.org

Computational Investigations of this compound Remain a Niche Area of Research

Despite the growing interest in computational chemistry and theoretical investigations for novel compound development, a thorough review of published scientific literature reveals a significant gap in the in silico analysis of this compound. Specifically, there is a notable absence of dedicated studies on its theoretical interaction models with target proteins through ligand design and molecular docking.

The lack of specific research into the computational and theoretical properties of this compound means that there are no detailed research findings or corresponding data tables to present regarding its in silico ligand design and molecular docking profiles. The scientific community has yet to publish theoretical models of its interactions with any specific protein targets.

Consequently, any discussion on the potential protein interactions, binding affinities, or pharmacophoric features of this compound would be purely speculative at this time. Further research is required to elucidate the computational characteristics of this particular compound and to explore its potential applications in medicinal chemistry through theoretical and in silico methodologies.

Strategic Applications in Organic Synthesis and Material Science

5-Ethylisoxazole-3-carboxaldehyde as a Versatile Precursor in Multi-Step Organic Synthesis

This compound is a valuable building block in the multi-step synthesis of more complex molecules. The aldehyde functional group is readily transformed into a variety of other functionalities, providing a gateway to a diverse array of chemical structures. savemyexams.comudel.edu This versatility makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

The isoxazole (B147169) moiety itself is a key feature in many biologically active compounds. The presence of the ethyl group at the 5-position can influence the molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which can be crucial for its biological activity.

For instance, the aldehyde can undergo Wittig reactions to form alkenes, reductive amination to produce amines, and oxidation to yield carboxylic acids. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of intricate molecular architectures. The subsequent modifications of these newly introduced functional groups can then be used to further elaborate the molecular structure.

A notable application is in the synthesis of substituted isoxazoles, which can be achieved by reacting the aldehyde with various nucleophiles. For example, reaction with hydroxylamine (B1172632) can lead to the formation of oximes, which can then be further functionalized. Similarly, reaction with hydrazines can yield hydrazones, which are precursors to other heterocyclic systems. researchgate.net

The strategic importance of this compound in multi-step synthesis is underscored by its use in the preparation of compounds with potential therapeutic applications. For example, it has been used as a precursor in the synthesis of isoxazole derivatives that exhibit a range of biological activities. google.com

Development of Novel Heterocyclic Scaffolds and Ring Systems Incorporating the Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, and the development of novel heterocyclic systems incorporating this moiety is an active area of research. derpharmachemica.commdpi.com this compound serves as a key starting point for the construction of such systems. The aldehyde group can participate in a variety of cyclization reactions, leading to the formation of fused or spirocyclic ring systems. rsc.orgfigshare.com

One common strategy involves the use of the aldehyde in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. For instance, the aldehyde can be used in a Petasis-type reaction, followed by an intramolecular Diels-Alder reaction, to generate complex polycyclic scaffolds. rsc.org

Another approach involves the transformation of the aldehyde into a group that can participate in a cycloaddition reaction. For example, the aldehyde can be converted into a nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkene or alkyne to form a new five-membered ring. This strategy has been used to synthesize a variety of bicyclic and polycyclic systems containing the isoxazole moiety. derpharmachemica.com

The development of these novel heterocyclic scaffolds is driven by the need for new drug candidates with improved efficacy and selectivity. The isoxazole ring can act as a bioisostere for other functional groups, and its incorporation into a molecule can lead to improved pharmacokinetic and pharmacodynamic properties.

Design and Synthesis of Advanced Functional Materials Precursors

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced functional materials. This compound can serve as a precursor for the synthesis of monomers that can be polymerized to form materials with interesting optical, electronic, or thermal properties. researchgate.netsorbonne-universite.frfluorochem.co.uk

For example, the aldehyde can be used to synthesize liquid crystalline materials. The rigid isoxazole core can act as a mesogenic unit, and by attaching flexible side chains to the molecule, it is possible to induce liquid crystalline behavior. These materials have potential applications in displays, sensors, and other optical devices.

Furthermore, the isoxazole ring can be incorporated into conjugated polymers, which are materials that can conduct electricity. The electron-withdrawing nature of the isoxazole ring can be used to tune the electronic properties of the polymer, making it suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and transistors.

The synthesis of these materials often involves the use of cross-coupling reactions, such as the Suzuki or Stille reaction, to link the isoxazole-containing monomers together. The aldehyde group of this compound can be readily converted into a boronic acid or a stannane, which are the reactive partners in these cross-coupling reactions.

Chemical Probe Development for Mechanistic Biological Studies

Chemical probes are small molecules that are used to study biological processes. They are designed to interact with a specific target protein or enzyme in a cell, and by observing the effects of the probe, it is possible to gain insights into the function of the target. olemiss.edu this compound can be used as a starting material for the synthesis of chemical probes. uwo.ca

The aldehyde group can be used to attach a reporter group, such as a fluorescent dye or a radioactive label, to the molecule. This allows the probe to be visualized and tracked within a cell. The isoxazole ring can be modified to optimize the binding affinity and selectivity of the probe for its target.

For example, a chemical probe based on this compound could be designed to study the activity of a particular enzyme. The probe would bind to the active site of the enzyme, and the reporter group would provide a signal that is proportional to the enzyme's activity. This information can be used to screen for inhibitors of the enzyme, which could be potential drug candidates. mdpi.com

The design of a chemical probe requires a careful consideration of the structure-activity relationship (SAR) of the molecule. By systematically modifying the structure of the probe and observing the effects on its binding affinity and selectivity, it is possible to optimize its performance.

Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

Structure-activity relationship (SAR) studies are a crucial part of the drug discovery process. core.ac.uk They involve the synthesis of a series of related compounds, or analogs, and the evaluation of their biological activity. By comparing the activity of the analogs, it is possible to identify the key structural features that are responsible for the molecule's activity. dundee.ac.ukrsc.org

This compound is an ideal starting material for SAR studies. The aldehyde group can be readily modified to produce a wide variety of analogs. For example, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an amine or an amide. uni-regensburg.de Each of these modifications can have a significant impact on the molecule's biological activity. researchgate.netresearchgate.net

The isoxazole ring can also be modified. The ethyl group at the 5-position can be replaced with other alkyl or aryl groups, and substituents can be introduced at the 4-position. These modifications can be used to explore the steric and electronic requirements for binding to the target protein.

The results of SAR studies can be used to design more potent and selective drug candidates. By understanding the relationship between the structure of a molecule and its biological activity, it is possible to make rational modifications to the molecule to improve its therapeutic properties.

Future Directions and Emerging Research Avenues for 5 Ethylisoxazole 3 Carboxaldehyde

Exploration of New Catalytic Systems for Synthesis and Transformation

The development of novel catalytic systems is paramount for the efficient synthesis and functionalization of 5-Ethylisoxazole-3-carboxaldehyde. Research is moving beyond classical methods to explore more sophisticated and selective catalysts. A significant area of focus is the palladium-catalyzed direct C-H arylation, which allows for the selective functionalization of the isoxazole (B147169) ring. researchgate.netresearchgate.net For instance, palladium catalysts can promote the cross-coupling of isoxazoles with aryl iodides, specifically activating the C-H bond at the 5-position of the ring. researchgate.net

Furthermore, the development of specialized palladium-NHC-PEPPSI complexes has shown high activity in cross-coupling reactions, which could be applied to derivatives of this compound. researchgate.net These catalysts are effective at low loadings and can function in greener solvent systems. researchgate.net

Beyond metal catalysis, organocatalysis presents a promising frontier. TEMPO-mediated aerobic oxidation, for example, offers a metal-free approach for the synthesis of the isoxazole core structure. uni-regensburg.deresearchgate.net For the transformation of the aldehyde group, solid-supported catalysts like Amberlyst A26OH have been effectively used in condensation reactions, such as the synthesis of chalcone (B49325) derivatives, often under sustainable conditions like microwave irradiation. ijfmr.com Future research will likely focus on combining these catalytic strategies and developing asymmetric variants to produce chiral molecules.

Table 1: Emerging Catalytic Systems for this compound

| Catalyst Type | Reaction | Potential Advantage |

|---|---|---|

| Palladium-NHC Complexes | C-H Arylation, Mizoroki-Heck | High selectivity, low catalyst loading |

| TEMPO | Aerobic Oxidation | Metal-free, sustainable |

| Solid-Supported Resins | Aldehyde Condensation | Reusable, simplified purification |

| Chiral Phosphoric Acids | Asymmetric Transformations | Access to enantiomerically pure products |

Integration into Supramolecular Assemblies and Frameworks

The rigid, planar structure of the isoxazole ring combined with the versatile aldehyde functional group makes this compound an intriguing building block for supramolecular chemistry and the construction of advanced materials like Metal-Organic Frameworks (MOFs). mdpi.combeilstein-journals.org MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net

While direct integration of the aldehyde has not been extensively reported, its straightforward oxidation to 5-ethylisoxazole-3-carboxylic acid would create an ideal organic linker for MOF synthesis. sigmaaldrich.com The resulting framework could exhibit unique properties for applications in gas storage, separation, or heterogeneous catalysis, leveraging the porosity of the MOF and the chemical nature of the isoxazole linker. mdpi.comresearchgate.net

In supramolecular chemistry, the compound could be used to form discrete, self-assembled structures through non-covalent interactions. The aldehyde can participate in hydrogen bonding or be converted into other functional groups to direct the assembly of complex architectures like macrocycles or cages. rsc.org Research in this area would explore the self-assembly behavior of derivatives and their ability to recognize and bind guest molecules.

Table 2: Potential Supramolecular Applications

| Assembly Type | Required Modification | Potential Function |

|---|---|---|

| Metal-Organic Framework (MOF) | Oxidation to carboxylic acid | Gas storage, catalysis |

| Hydrogen-Bonded Macrocycle | Conversion to amine/amide | Molecular recognition, sensing |

| Covalent Organic Framework (COF) | Used as aldehyde monomer | Porous materials, electronics |

| Liquid Crystals | Derivatization with long alkyl chains | Display technologies |

Innovative Applications in Chemical Biology and Mechanistic Understanding

The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, and this compound serves as a valuable starting point for creating new biologically active agents. avstera.com A notable example is the development of an isoxazole-3-hydroxamate derivative that acts as a selective inhibitor of histone deacetylase 6 (HDAC6), a target for cancer therapy. avstera.com The aldehyde group of this compound is a key chemical handle, allowing for its conversion into various zinc-binding groups or for linking to other molecular fragments to explore structure-activity relationships.

The compound and its reactions are also subjects of detailed mechanistic studies. Understanding the pathways of its formation, such as through 1,3-dipolar cycloaddition reactions, provides insights for optimizing reaction conditions and designing new synthetic routes. researchgate.netresearchgate.net Investigations into the mechanisms of catalytic C-H functionalization are crucial for achieving high selectivity in the derivatization of the isoxazole ring. uni-regensburg.de These mechanistic insights are vital for rationally designing more complex molecules for chemical biology probes and potential therapeutics. For instance, understanding the mechanism of action of related compounds, such as indole-3-carboxaldehyde (B46971) in biological systems, can provide a roadmap for investigating the potential bioactivity of this compound derivatives. chemicalbook.com

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be relevant on an industrial scale, the development of sustainable and scalable production methods is essential. Current research is actively pursuing "green chemistry" principles to minimize environmental impact. nih.gov This includes the use of eco-friendly solvents like glycerol (B35011) and catalysts derived from renewable sources, such as agro-waste. nih.gov

One promising approach is mechanochemistry, where reactions are conducted by grinding solids together, often in the absence of bulk solvents. This method has been successfully applied to the synthesis of isoxazole derivatives, offering a scalable and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net

Furthermore, the use of continuous flow reactors and reusable solid-phase catalysts represents a significant step towards scalable and efficient manufacturing. ijfmr.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for related isoxazole syntheses. ijfmr.com The combination of these technologies could lead to a highly efficient, low-waste process for producing this compound and its derivatives, making them more accessible for commercial applications.

Table 3: Comparison of Synthetic Methodologies

| Feature | Conventional Method | Emerging Sustainable Method |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Green solvents (e.g., glycerol, water) or solvent-free (mechanochemistry) |

| Catalyst | Homogeneous, often heavy metals | Reusable solid-phase, organo-, or biocatalysts |

| Energy Input | Prolonged heating/reflux | Microwave irradiation, flow chemistry |

| Waste Generation | High, complex waste streams | Minimized waste, easier product isolation |

| Scalability | Often challenging for batch processes | Amenable to continuous flow and large-scale production |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Ethylisoxazole-3-carboxaldehyde in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature : Isoxazole derivatives like ethyl 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate require temperatures between 50–80°C for cyclization .

- pH : Acidic or basic conditions influence ring closure efficiency. For analogous compounds, pH 4–6 is optimal for minimizing side products .

- Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for achieving >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 50–80°C | Maximizes cyclization | |

| pH | 4–6 | Reduces side reactions | |

| Reaction Time | 6–12 hrs | Balances conversion vs. degradation |

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use multi-modal analytical techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory) .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., as done for ethyl 5-phenylisoxazole-3-carboxylate) .

- HPLC-MS : Monitor purity and detect trace impurities (<0.5%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats due to skin irritation risks .

- Ventilation : Use fume hoods to avoid inhalation (classified as a Category 3 respiratory hazard) .

- Waste Disposal : Follow hazardous waste regulations; incinerate at >1000°C to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to normalize inter-lab variability .

- Meta-Analysis : Compare data from >5 independent studies to distinguish trends from outliers .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- Prodrug Design : Modify the aldehyde group to a hydrolyzable ester (e.g., ethyl ester) to enhance plasma stability .

- Lyophilization : Store lyophilized formulations at –20°C to prevent degradation (shelf life >6 months) .

- pH Buffering : Use phosphate buffers (pH 7.4) to minimize aldehyde oxidation .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., –NO, –OCH) with IC values .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess dynamic stability .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

- Assay Interference : The aldehyde group may react with MTT assay reagents, producing false positives .

- Metabolic Activation : Liver microsome pre-treatment can reveal pro-drug vs. active metabolite discrepancies .

Synthesis and Functionalization

Q. What advanced techniques enable regioselective functionalization of the isoxazole ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。